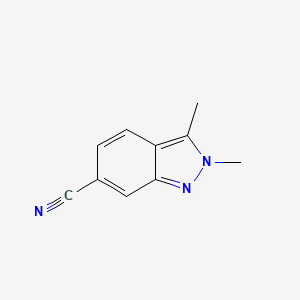

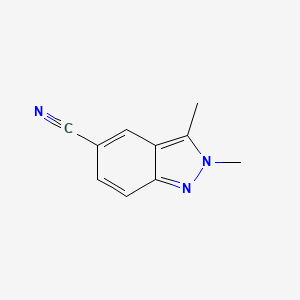

6-Cyano-2,3-dimethyl-2H-indazole

Descripción general

Descripción

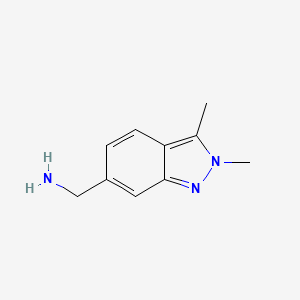

6-Cyano-2,3-dimethyl-2H-indazole is a chemical compound with the molecular formula C10H9N3 . It is a type of indazole, which is a heterocyclic aromatic organic compound . Indazoles are key components in many bioactive natural products and commercially available drugs .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 171.2 .Chemical Reactions Analysis

One of the chemical reactions involving this compound is its reaction with 2,4-dichloropyrimidine, which gives rise exclusively to the C4-aminated product .Aplicaciones Científicas De Investigación

Derivative Analysis and Structural Characteristics

The study of derivatives related to "6-Cyano-2,3-dimethyl-2H-indazole" often focuses on their potential as bioactive compounds. For instance, the derivative N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine, akin to the antitumor agent pazopanib, exhibits interesting molecular interactions and structural characteristics, such as the formation of dimers through π–π interactions, which could be pertinent to drug design and development processes (Qi et al., 2010).

Catalysis and Green Chemistry Applications

The photocatalytic transition-metal-free direct 3-alkylation of 2-aryl-2H-indazoles underlines the versatility of indazole derivatives in green chemistry. This method uses visible light and dimethyl carbonate, presenting a sustainable pathway for modifying drug molecules, showcasing the adaptability of 2H-indazole derivatives in synthetic chemistry for environmental-friendly processes (Ma et al., 2021).

Novel Synthesis Methods

The Davis-Beirut Reaction (DBR) unveils a robust methodology for constructing 2H-indazoles and their derivatives through diverse chemistries of highly reactive nitroso intermediates. This approach highlights the synthetic utility of DBR in creating a broad range of indazole derivatives, emphasizing the significance of 2H-indazoles in chemical biology and medicinal chemistry due to their biologically relevant applications (Zhu et al., 2019).

Water Decontamination Potential

Some derivatives, like the cyclized 2,6-dimethyl-5-substituted-thiazolo[3,2-b]-s-triazoles, derived from reactions involving 2H-indazole compounds, have been explored for their potential application in water decontamination. This highlights an interesting avenue for indazole derivatives in environmental science, indicating their capability as effective adsorbents for removing heavy metal ions and inorganic anions from aqueous solutions (Hozien et al., 2021).

Anticancer Activity

The exploration of 1H-indazole-6-amine derivatives as anticancer agents underlines the importance of the indazole scaffold in the development of new therapeutic agents. These compounds have demonstrated significant anticancer activity in various human cancer cell lines, indicating the potential of indazole derivatives in oncology research and drug discovery (Hoang et al., 2022).

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to target various enzymes and receptors . For instance, some indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds, such as C-N and N-N bonds .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways, depending on their specific targets .

Result of Action

Indazole derivatives are known to have various effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives, including 6-Cyano-2,3-dimethyl-2H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .

Análisis Bioquímico

Biochemical Properties

6-Cyano-2,3-dimethyl-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival . This interaction is crucial as it can modulate the enzyme’s activity, potentially leading to therapeutic effects in diseases such as cancer and respiratory disorders. Additionally, this compound has been shown to inhibit cyclo-oxygenase-2, an enzyme responsible for inflammation and pain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby reducing cell viability . It also influences cell signaling pathways, particularly the phosphoinositide 3-kinase/Akt pathway, which is critical for cell survival and metabolism . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphoinositide 3-kinase δ, inhibiting its activity and thereby disrupting downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can inhibit cyclo-oxygenase-2 by binding to its active site, reducing the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . This modulation can lead to changes in metabolite levels, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This accumulation can enhance its therapeutic effects but may also increase the risk of toxicity in these organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

2,3-dimethylindazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-9-4-3-8(6-11)5-10(9)12-13(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTAVCHNDBUURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280375 | |

| Record name | 2,3-Dimethyl-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234615-89-4 | |

| Record name | 2,3-Dimethyl-2H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

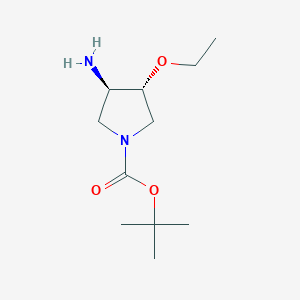

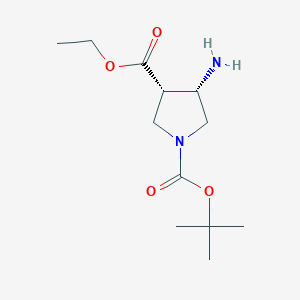

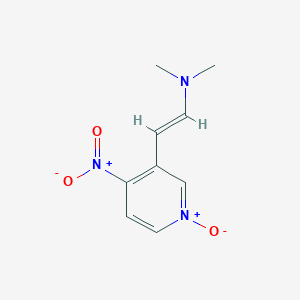

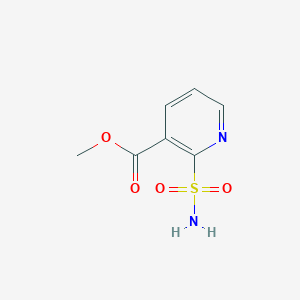

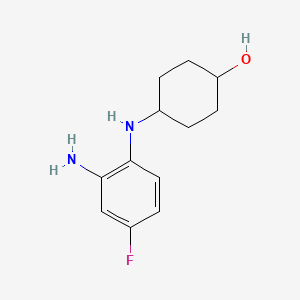

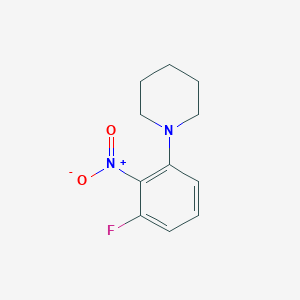

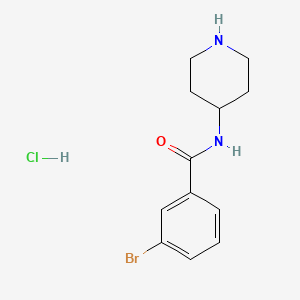

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)

![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)

![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)

![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)